molecular formula C22H17FN4O2S2 B3009563 N-(2-fluorophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 392298-81-6

N-(2-fluorophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B3009563
CAS RN: 392298-81-6
M. Wt: 452.52
InChI Key: RGQDALOFBYRGDO-UHFFFAOYSA-N
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Description

The compound "N-(2-fluorophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a complex organic molecule that appears to be related to a class of compounds with potential anticancer properties. The structure of this compound suggests that it contains several functional groups, including a thiadiazole ring, an acetamide group, and a fluorophenyl moiety, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through the use of click chemistry, specifically copper(I)-catalyzed 1,3-dipolar cycloaddition reactions. This method has been employed to create a series of phenyl acetamides with anticancer screening potential. The process involves the reaction of 2-(prop-2-ynyloxy)naphthalene-1-carbaldehyde with different 2-azido-N-phenylacetamide derivatives under click chemistry conditions .

Molecular Structure Analysis

Compounds with a similar molecular backbone, specifically those containing the 1,3,4-thiadiazol moiety, have been structurally characterized. They exhibit a 'V' shaped conformation with the angles between the two aromatic planes being approximately 84°. This conformation is likely to influence the compound's interaction with biological targets .

Chemical Reactions Analysis

While the specific chemical reactions of "N-(2-fluorophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide" are not detailed in the provided papers, the related compounds have shown the ability to form various intermolecular interactions. These include hydrogen bonds (N-H···O, N-H···N, N-H···F) and other interactions like C-H···N and C-H···π, which are crucial for the stability of the 3-D arrays in the crystalline state .

Physical and Chemical Properties Analysis

The physical properties such as crystalline structure and space group have been reported for similar compounds. For instance, one compound crystallizes in the monoclinic space group P21/c with specific lattice parameters. These physical characteristics are important for understanding the compound's behavior in solid-state and may have implications for its solubility and stability .

Scientific Research Applications

Anti-HIV Applications

Research has shown that acetamide derivatives, including compounds similar to "N-(2-fluorophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide," have been evaluated for their potential as anti-HIV drugs. Studies using density functional theory (DFT) have explored the local molecular properties and reactivity of such compounds, indicating their effectiveness as inhibitors of HIV-1 reverse transcriptase, a crucial enzyme in the HIV replication cycle. These findings suggest that modifications to the acetamide structure, such as bromophenyl and nitrophenyl substitutions, could enhance anti-HIV drug potency (Oftadeh, Mahani, & Hamadanian, 2013).

Anticancer Activity

Another significant area of research involves the investigation of the cytotoxic effects of naphthalene derivatives against various cancer cell lines. Studies have synthesized and evaluated the cytotoxic activities of imidazothiadiazole analogs, demonstrating significant effects against breast cancer cell lines. This highlights the potential of these compounds in the development of new anticancer agents (Abu-Melha, 2021).

properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2S2/c23-17-10-3-4-11-18(17)24-20(29)13-30-22-27-26-21(31-22)25-19(28)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11H,12-13H2,(H,24,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQDALOFBYRGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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